Quinoline, 2-(2,2-dichloroethenyl)-
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Overview
Description
Quinoline, 2-(2,2-dichloroethenyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-(2,2-dichloroethenyl)-, can be achieved through various methods. One common approach involves the reaction of o-aminothiophenol with 1,3-ynone, followed by a series of steps including Michael addition, cyclization, and desulfurization . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline structure .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Quinoline, 2-(2,2-dichloroethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 2-(2,2-dichloroethenyl)- involves its interaction with various molecular targets. For instance, it can inhibit the polymerization of hemozoin, a process crucial for the survival of malaria parasites . Additionally, it may interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial agent with a quinoline core.
Ciprofloxacin: An antibiotic that contains a quinoline moiety.
Uniqueness
This modification can lead to improved efficacy in its biological and industrial applications compared to other quinoline derivatives .
Properties
CAS No. |
836601-78-6 |
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Molecular Formula |
C11H7Cl2N |
Molecular Weight |
224.08 g/mol |
IUPAC Name |
2-(2,2-dichloroethenyl)quinoline |
InChI |
InChI=1S/C11H7Cl2N/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)14-9/h1-7H |
InChI Key |
NZGIIHNEYRPULM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C(Cl)Cl |
Origin of Product |
United States |
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